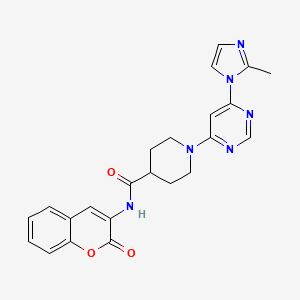
1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves multi-step chemical reactions characterized by nucleophilic substitutions and cyclization processes. For example, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives involves characterizing by FTIR, 1H-NMR, mass spectral, and elemental analysis (Kambappa et al., 2017). These synthetic pathways often require careful selection of reagents and conditions to achieve the desired molecular framework.
Molecular Structure Analysis
The molecular structure of compounds within this class is typically analyzed using spectroscopic methods, including NMR and mass spectrometry, to confirm the presence of specific functional groups and the overall molecular architecture. Structural analysis is crucial for understanding the compound's potential interaction with biological targets (Ismail et al., 2004).
Chemical Reactions and Properties
Compounds like 1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide exhibit a variety of chemical reactions, including interactions with DNA, as demonstrated by their DNA cleavage activities. The presence of electron-donating and withdrawing groups significantly influences their chemical reactivity and biological activities (Kambappa et al., 2017).
Scientific Research Applications
Anticancer Applications
- Breast Cancer Treatment : Chromeno[4,3-b]pyridine derivatives, a category that includes compounds similar to the one , have been studied for their potential in treating breast cancer. Molecular docking studies indicate that certain structural features are essential for effective interaction with breast cancer cell lines, highlighting the compound's relevance in this area (Abd El Ghani, Elmorsy, & Ibrahim, 2022).
Anti-Inflammatory Applications
- In Vivo Anti-Inflammatory Activity : Research on pyrimidine derivatives related to the specified compound has shown significant anti-inflammatory activity in vivo. These findings suggest potential applications in the development of new anti-inflammatory drugs (Chaydhary, Singh, & Kumarverma, 2015).
Antimicrobial and Antioxidant Activities
- Antimicrobial Activity : Certain derivatives have been studied for their antimicrobial properties, indicating the potential use of similar compounds in combating bacterial and fungal infections (Laxmi, Kuarm, & Rajitha, 2012).
- Antioxidant Properties : Some derivatives exhibit antioxidant activities, suggesting a potential role in addressing oxidative stress-related disorders (Gouda, 2012).
Miscellaneous Applications
- DNA Cleavage and Anti-Angiogenic Activities : Certain novel piperidine derivatives, closely related to the compound , have shown promising results in DNA cleavage and anti-angiogenic activities, which are crucial in cancer therapy (Kambappa et al., 2017).
Safety And Hazards
The safety and hazards associated with a compound are typically determined through experimental studies. Without specific information on this compound, it’s difficult to provide details on its safety and hazards.
Future Directions
The future directions for research on this compound would likely depend on its observed properties and potential applications. This could include further studies to better understand its physical and chemical properties, its mechanism of action, and its potential uses.
properties
IUPAC Name |
1-[6-(2-methylimidazol-1-yl)pyrimidin-4-yl]-N-(2-oxochromen-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N6O3/c1-15-24-8-11-29(15)21-13-20(25-14-26-21)28-9-6-16(7-10-28)22(30)27-18-12-17-4-2-3-5-19(17)32-23(18)31/h2-5,8,11-14,16H,6-7,9-10H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTAMQGGRXBKDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2=CC(=NC=N2)N3CCC(CC3)C(=O)NC4=CC5=CC=CC=C5OC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)-N-(2-oxo-2H-chromen-3-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)
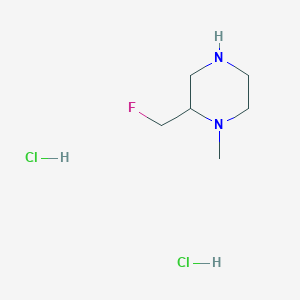
![N1-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-2-ylmethyl)oxalamide](/img/structure/B2487647.png)
![N-(4-fluorophenyl)-2-(1-methyl-4-oxo-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B2487648.png)
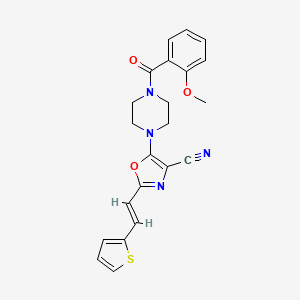
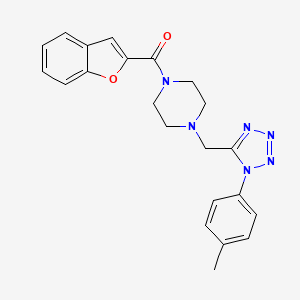
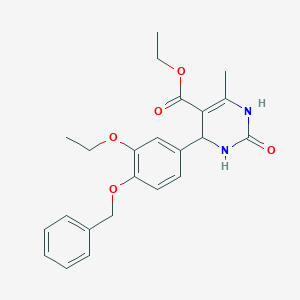
![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)
![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487657.png)
![Ethyl (1-{[(2-methoxyphenyl)carbonyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate](/img/structure/B2487659.png)
![N,N-dimethyl-2-[4-[(E)-2-phenylethenyl]sulfonyl-1,4-diazepan-1-yl]acetamide](/img/structure/B2487661.png)
![N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2487662.png)
